molecular formula C44H64Cl4N4O4 B1191835 PTX-013 HCl

PTX-013 HCl

Cat. No. B1191835
M. Wt: 854.82
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.

Scientific Research Applications

1. Carbon-Based Nanovectors for Drug Delivery

Berlin et al. (2010) demonstrated the use of hydrophilic carbon clusters (HCCs) PEGylated (PEG-HCCs) as effective drug delivery vehicles for Paclitaxel (PTX). This formulation showed stability and efficacy in reducing tumor volumes in an orthotopic murine model of oral squamous cell carcinoma, suggesting carbon nanomaterials as viable drug delivery systems (Berlin et al., 2010).

2. Low Concentration Impact on Cell Cycle Arrest

Giannakakou et al. (2001) found that low concentrations of PTX can inhibit cell proliferation without causing mitotic arrest. This study highlights the distinct cellular responses at varying PTX concentrations, contributing to a deeper understanding of its mechanistic action in cancer treatment (Giannakakou et al., 2001).

3. Magnetic Nanoparticle-Modified PTX for Prostate Cancer

Hua et al. (2010) developed a magnetic nanoparticle-based system for targeted therapy of prostate cancer using PTX. This approach enhanced the drug's thermal stability, water solubility, and cytotoxicity, indicating the potential of magnetically targeted drug delivery systems (Hua et al., 2010).

4. HCl Transport by Pt(II) Compound

Giannetto et al. (2013) explored the role of [Pt(H-(ethyl)2-dithiooxamidate)2] in the fast transport of HCl across a hydrophobic layer. This study provides insight into the transport mechanisms of HCl, potentially useful in drug delivery contexts (Giannetto et al., 2013).

5. Hydrotropic Solubilization of PTX

Lee et al. (2003) identified hydrotropic agents effective for increasing aqueous solubility of PTX, analyzing structural requirements for this property. This research can guide the synthesis of polymeric hydrotropes for poorly water-soluble drugs like PTX (Lee et al., 2003).

6. Herceptin-Functionalized PTX Nanocrystals

Noh et al. (2016) developed Herceptin-functionalized PTX nanocrystals targeting HER2-positive breast cancer cells. This study reveals the potential of targeted pure drug nanocrystal delivery in enhancing the efficiency of anticancer therapy (Noh et al., 2016).

7. Targeted Therapy for Hepatocellular Carcinoma

Zhao et al. (2021) synthesized nanoliposomes modified by glycyrrhetinic acid (GA) and ferric tetroxide (Fe3O4) for targeted delivery of PTX in hepatocellular carcinoma. This research offers a promising nano-targeted drug delivery system for treating HCC (Zhao et al., 2021).

properties

Product Name

PTX-013 HCl

Molecular Formula

C44H64Cl4N4O4

Molecular Weight

854.82

Appearance

Solid powder

synonyms

PTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.